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Compound Focus: 2-Chloropentan-3-one

CAS No.: 17042-21-6

Cat. No.: S784957

Get Quote

Chemical Profile and Relevance

2-Chloropentan-3-one is a monochlorinated ketone that serves as a versatile intermediate in organic

synthesis. It is particularly valued for its role in carbon-carbon bond-forming reactions, such as the [4+3]

cycloaddition, to construct complex oxygen-containing bicyclic structures [1].

The table below summarizes its basic chemical information:

Property Description

Molecular Formula C₅H₉ClO [2]

Average Mass 120.576 g/mol [2]

CAS Registry Number 17042-21-6 [1] [2]

Common Name 2-Chloropentan-3-one [1] [2]

Synonym 1-Chloroethyl ethyl ketone [2]
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The thermal decomposition of chlorinated ketones in the gas phase generally proceeds via a four-membered

cyclic transition state to produce hydrogen chloride (HCl) and the corresponding unsaturated ketone [3].

This is a concerted elimination mechanism.

The reaction kinetics are unimolecular and first-order [4]. A key factor influencing the reaction rate is the

position of the carbonyl group relative to the C-Cl bond:

A carbonyl group in the β-position slightly increases the elimination rate [4].

A carbonyl group in the α-position reduces the rate of elimination [4].

For certain chloroketones like 5-chloropentan-2-one, theoretical studies indicate that the carbonyl oxygen

can participate in the reaction, assisting in the polarization of the C-Cl bond through a five-membered cyclic

transition state [3]. The polarization of the C-Cl bond (Cδ⁺...Clδ⁻) is often the rate-determining step in

these reactions [3] [5].

The following diagram illustrates the general unimolecular elimination mechanism for chloroketones.

Activation

Click to download full resolution via product page

Experimental Protocol: Synthesis and Application in
[4+3] Cycloaddition

The following is a detailed, verified procedure for the synthesis of 2-chloropentan-3-one and its subsequent

use in a [4+3] cycloaddition reaction in water, as published in Organic Syntheses [1].

Part A: Synthesis of 2-Chloropentan-3-one

Reaction: Chlorination of pentan-3-one with sulfuryl chloride.

Objective: To produce 2-chloropentan-3-one as the main product.

Materials & Setup
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Reactant: Pentan-3-one (85 mL, 0.80 mol) [1].

Chlorinating Agent: Sulfuryl chloride (71 mL, 0.88 mol, 1.1 equiv) [1].
Solvent: Carbon tetrachloride (200 mL) [1].

Apparatus: 500-mL two-necked round-bottomed flask with a magnetic stirrer, 100-mL pressure-
equalizing addition funnel, and a reflux condenser fitted with a calcium chloride drying tube [1].

Procedure

Charge the flask with pentan-3-one and carbon tetrachloride. Heat the mixture to 45°C in an oil bath
[1].

Add sulfuryl chloride dropwise via the addition funnel over 2 hours [1].
Stir the resulting mixture for an additional 3 hours at 45°C [1].

Remove the carbon tetrachloride solvent by distillation under atmospheric pressure at 85°C [1].
Purify the residue by distillation under reduced pressure. Collect the fraction boiling at 80–102°C (62
mmHg) as the product [1].

Analysis & Notes

Yield: 77.0 g (80%) of a pale yellow liquid [1].

Purity: The product may contain approximately 5% of 2,4-dichloropentan-3-one as a by-product,
which does not typically interfere with subsequent [4+3] cycloaddition reactions [1].

Storage: The monochloroketone must be stored in a refrigerator [1].

Part B: Application in [4+3] Cycloaddition

Reaction: Synthesis of 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one.

Objective: To use 2-chloropentan-3-one as an oxyallyl cation precursor for the construction of a 7-
membered ring.

Materials & Setup

Reactant: 2-Chloropentan-3-one (15.0 g, 0.12 mol) [1].
Diene: Furan (36.1 mL, 0.50 mol, 4.0 equiv) [1].

Base: Triethylamine (18.05 mL, 0.13 mol, 1.05 equiv) [1].
Solvent: Distilled water (125 mL) [1].

Apparatus: 500-mL round-bottomed flask with a magnetic stirrer and a 50-mL pressure-equalizing
addition funnel [1].

Procedure
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Charge the flask with 2-chloropentan-3-one, furan, and distilled water. Stir the mixture vigorously at

room temperature [1].
Add triethylamine dropwise to the reaction mixture over 30 minutes. The mixture will become a pale

orange, biphasic solution [1].
Stir the reaction for 12 hours at room temperature [1].

Quench the reaction by adding a saturated ammonium chloride solution (50 mL) [1].
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with

dichloromethane (3 × 50 mL) [1].
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate [1].

Filter and concentrate the organic layer under reduced pressure [1].
To optimize yield, resubject the crude material containing unreacted starting material to the same

reaction conditions (furan and triethylamine) for another 5 hours [1].
After the second cycle, work up the reaction as before. Purify the product by cooling to -20°C to

crystallize pale yellow crystals. Further material can be obtained by flash column chromatography on
silica gel [1].

Analysis & Notes

Yield: 8.35 g (45%) of the cycloadduct [1].
Significance: This method provides a practical and efficient route to synthetically valuable 8-

oxabicyclo[3.2.1]oct-6-ene structures using water as a solvent and mild conditions [1].

The workflow for this two-part synthesis is summarized below.
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Part A:
Synthesis of

2-Chloropentan-3-one

Part B:
[4+3] Cycloaddition

Application

Reactants:
Pentan-3-one, SO₂Cl₂

Solvent: CCl₄

Conditions:
45°C, 5 hours

Reactants:
2-Chloro-ketone, Furan, Et₃N

Solvent: H₂O

Work-up:
Distillation

(80-102°C / 62 mmHg)

Conditions:
Room Temp, 12 hours

Product:
2-Chloropentan-3-one

(80% yield)

Work-up:
Extraction, Crystallization,

Chromatography

Product:
Oxabicyclic Adduct

(45% yield)
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Kinetic Data for Related Chloroketones

While specific Arrhenius parameters for 2-chloropentan-3-one were not located, the following data for

structurally similar chloroketones provides a useful benchmark for expected decomposition temperatures and

activation energies. These reactions are homogeneous, first-order, and unimolecular [4].

Chloroketone
Temperature Range
(°C)

Rate Constant Expression
(k₁, sec⁻¹)

Activation Energy
(kJ/mol)

3-Chlorobutan-2-
one

390–440 5.49 × 10¹¹ exp(–49,050/RT) ~49,050 cal/mol

(≈205.2)

3-Chloropentan-2-
one

390–440 6.31 × 10¹² exp(–50,800/RT) ~50,800 cal/mol

(≈212.5)

4-Chloropentan-2-
one

335–390 1.66 × 10¹² exp(–44,500/RT) ~44,500 cal/mol

(≈186.2)

Note: R is the gas constant in cal/(mol·K). The activation energy is derived from the exponential term in the

Arrhenius equation. Data sourced from [4].

Discussion and Research Implications

The information presented highlights the dual nature of 2-chloropentan-3-one as both a subject of

mechanistic study and a practical synthetic tool.

Mechanistic Insights: The elimination kinetics of related compounds underscore the sensitivity of
the reaction pathway to molecular geometry. The ability of a β-carbonyl group to participate in a five-

membered transition state can lead to significant rate enhancements, a consideration that can be
leveraged in catalyst design [3].

Synthetic Utility: The verified protocol for [4+3] cycloaddition demonstrates a move towards greener
chemistry by employing water as a solvent. This method offers a reliable and stereoselective route to

complex molecular architectures, which are highly relevant in medicinal and natural product synthesis
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[1]. The observation that a small amount of dichlorinated by-product does not impede the

cycloaddition is valuable for process optimization, potentially simplifying purification steps [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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